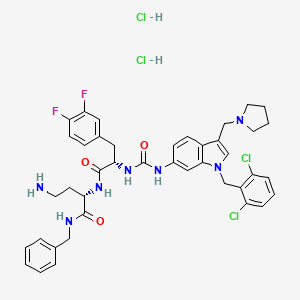

RWJ-56110 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H45Cl4F2N7O3 |

|---|---|

Poids moléculaire |

863.6 g/mol |

Nom IUPAC |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride |

InChI |

InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1 |

Clé InChI |

MGZSVSHDIOPSBO-ZEUUMAKDSA-N |

SMILES isomérique |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |

SMILES canonique |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RWJ-56110 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide mimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombosis, inflammation, and cellular proliferation. This technical guide delineates the core mechanism of action of RWJ-56110, detailing its interaction with PAR-1 and the subsequent impact on downstream signaling pathways. The document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Potent and Selective PAR-1 Antagonism

The primary mechanism of action of RWJ-56110 is its function as a competitive antagonist of the PAR-1 receptor.[1] Unlike the endogenous agonist thrombin, which proteolytically cleaves the N-terminus of PAR-1 to reveal a tethered ligand that activates the receptor, RWJ-56110 binds to PAR-1 and prevents this activation.[1] This inhibition is selective for PAR-1, with no significant activity observed at PAR-2, PAR-3, or PAR-4.[1][2] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.

Downstream Signaling Pathways

PAR-1 activation initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G-proteins. The inhibition of PAR-1 by RWJ-56110 effectively blocks these downstream pathways, which are central to the physiological and pathological processes mediated by PAR-1.

-

Gq/Phospholipase C (PLC) Pathway: PAR-1 activation leads to the stimulation of the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][4] RWJ-56110 blocks this pathway, leading to the inhibition of calcium mobilization, a key event in cellular activation.

-

G12/13/Rho Pathway: PAR-1 also couples to G12/13 G-proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[6][7][8] This leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8] This pathway is primarily involved in regulating cell shape, motility, and cytoskeletal reorganization. Inhibition of this pathway by RWJ-56110 contributes to its anti-proliferative and anti-metastatic potential.

Quantitative Data

The potency and selectivity of RWJ-56110 have been quantified in several key in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Potency of RWJ-56110 Dihydrochloride

| Assay | Agonist | Cell/System | IC50 (µM) | Reference |

| PAR-1 Binding | - | - | 0.44 | [1][2] |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [1][2] |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [1][2] |

| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [2][9] |

| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [2][9] |

| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [2][9] |

| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [2] |

Cellular Effects

The inhibition of PAR-1 signaling by RWJ-56110 translates into significant effects on cellular functions, including the induction of apoptosis and the inhibition of angiogenesis.

Induction of Apoptosis

PAR-1 activation has been shown to have both pro- and anti-apoptotic effects depending on the cellular context.[10] In the context of endothelial cells, inhibition of PAR-1 by RWJ-56110 has been demonstrated to induce apoptosis.[1][2] This pro-apoptotic effect is likely mediated through the modulation of downstream signaling cascades that regulate the balance between pro-survival and pro-apoptotic proteins. For instance, PAR-1 signaling can activate the Akt pathway, leading to the inhibition of pro-apoptotic proteins like Bad and the suppression of caspase activation.[11] By blocking this pro-survival signal, RWJ-56110 can shift the cellular balance towards apoptosis.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that is also influenced by PAR-1 signaling. Thrombin-activated PAR-1 can promote angiogenesis, in part by stimulating the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[12][13] RWJ-56110 has been shown to block angiogenesis in vivo.[1][2] This anti-angiogenic effect is associated with the suppression of endothelial cell growth and the induction of apoptosis.[1][2] By inhibiting PAR-1, RWJ-56110 can disrupt the signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PAR-1 Binding Assay

-

Objective: To determine the binding affinity of RWJ-56110 to the PAR-1 receptor.

-

Methodology: A competitive binding assay is performed using a radiolabeled PAR-1 agonist peptide (e.g., [3H]SFLLRN-NH2) and membranes prepared from cells overexpressing the human PAR-1 receptor.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of RWJ-56110.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of RWJ-56110 that inhibits 50% of the specific binding of the radioligand.

-

Platelet Aggregation Assay

-

Objective: To assess the inhibitory effect of RWJ-56110 on platelet aggregation induced by PAR-1 agonists.

-

Methodology: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

-

Procedure:

-

Prepare PRP from fresh human blood by centrifugation.

-

Pre-incubate the PRP with various concentrations of RWJ-56110.

-

Initiate platelet aggregation by adding a PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2.

-

Monitor the change in light transmission over time using an aggregometer.

-

The IC50 value is determined as the concentration of RWJ-56110 that causes 50% inhibition of the maximum aggregation response.

-

Calcium Mobilization Assay

-

Objective: To measure the effect of RWJ-56110 on intracellular calcium release mediated by PAR-1 activation.

-

Methodology: A fluorescent calcium indicator (e.g., Fura-2 AM) is used to monitor changes in intracellular calcium concentration in response to a PAR-1 agonist.

-

Procedure:

-

Load cultured cells (e.g., smooth muscle cells or endothelial cells) with the fluorescent calcium indicator.

-

Pre-incubate the cells with different concentrations of RWJ-56110.

-

Stimulate the cells with a PAR-1 agonist like thrombin.

-

Measure the change in fluorescence intensity using a fluorometer or a fluorescence microscope.

-

The IC50 value is calculated as the concentration of RWJ-56110 that produces 50% inhibition of the maximum calcium response.

-

Cell Proliferation Assay

-

Objective: To evaluate the impact of RWJ-56110 on cell proliferation driven by PAR-1 activation.

-

Methodology: A colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells, is commonly used.

-

Procedure:

-

Seed cells (e.g., smooth muscle cells) in a 96-well plate and allow them to adhere.

-

Treat the cells with a PAR-1 agonist (e.g., thrombin) in the presence of varying concentrations of RWJ-56110.

-

After an incubation period (typically 24-72 hours), add the colorimetric reagent (e.g., MTT).

-

Following a further incubation, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The IC50 value represents the concentration of RWJ-56110 that inhibits cell proliferation by 50%.

-

Conclusion

This compound is a highly potent and selective antagonist of the PAR-1 receptor. Its mechanism of action involves the direct inhibition of PAR-1, thereby blocking the downstream signaling cascades mediated by Gq and G12/13 G-proteins. This blockade of PAR-1 signaling leads to significant cellular effects, including the inhibition of platelet aggregation, induction of apoptosis, and suppression of angiogenesis. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of RWJ-56110 and other PAR-1 antagonists in a variety of disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Proteinase-activated receptor 1 (PAR-1) and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coagulation Signaling through PAR1 as a Therapeutic Target in Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 12. VEGF-initiated angiogenesis and the uPA/uPAR system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelial CEPT1 Promotes Angiogenesis Through PPARα and VEGF-A Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

RWJ-56110 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective peptide-mimetic antagonist of Protease-Activated Receptor-1 (PAR-1).[1][2] This technical guide provides an in-depth overview of the primary target of RWJ-56110, its mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular research.

Primary Target: Protease-Activated Receptor-1 (PAR-1)

The primary molecular target of RWJ-56110 is the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis.[1][2] PAR-1 is activated by the serine protease α-thrombin, which cleaves the receptor's extracellular N-terminus to expose a new N-terminal sequence that acts as a tethered ligand, leading to receptor activation and downstream signaling.[1] RWJ-56110 acts as a competitive antagonist, binding to PAR-1 and preventing its activation by thrombin and other PAR-1 agonists.[1]

Quantitative Data: Inhibitory Activity of RWJ-56110

The inhibitory potency of RWJ-56110 has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of PAR-1 Dependent Platelet Aggregation

| Agonist | Cell Type | Assay | IC50 (μM) | Reference |

| Thrombin | Human Platelets | Platelet Aggregation | 0.34 | [1] |

| SFLLRN-NH2 | Human Platelets | Platelet Aggregation | 0.16 | [1] |

Table 2: Inhibition of PAR-1 Mediated Calcium Mobilization

| Agonist | Cell Type | Assay | IC50 (μM) | Reference |

| Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | Calcium Mobilization | 0.12 | [1] |

| Thrombin | Human Microvascular Endothelial Cells (HMVEC) | Calcium Mobilization | 0.13 | [1] |

| Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | Calcium Mobilization | 0.17 | [1] |

Table 3: Inhibition of PAR-1 Binding

| Ligand | Cell Type/Preparation | Assay | IC50 (μM) | Reference |

| [³H]SFLLRN-NH₂ | Human Platelet Membranes | Radioligand Binding | 0.44 | [1] |

Signaling Pathway

RWJ-56110 exerts its effect by blocking the PAR-1 signaling cascade. Upon activation by thrombin, PAR-1 couples to G proteins, primarily Gq and G12/13, initiating downstream signaling events. RWJ-56110 binding to PAR-1 prevents this coupling and subsequent signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Platelet Aggregation Assay

This protocol is adapted from the methods described by Andrade-Gordon et al. (1999).

Objective: To determine the inhibitory effect of RWJ-56110 on platelet aggregation induced by PAR-1 agonists.

Materials:

-

Human whole blood

-

3.8% Sodium Citrate (B86180)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Thrombin (human α-thrombin)

-

SFLLRN-NH₂ (PAR-1 activating peptide)

-

RWJ-56110 dihydrochloride

-

Vehicle (e.g., saline or DMSO)

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

-

Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

-

-

Aggregation Measurement:

-

Pre-warm PRP aliquots (0.45 mL) to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

-

Add RWJ-56110 or vehicle to the PRP and incubate for 2 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of either thrombin (e.g., 5 nM) or SFLLRN-NH₂ (e.g., 2 μM).

-

Record the change in light transmittance for 5 minutes.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of RWJ-56110 to that of the vehicle control.

-

Calcium Mobilization Assay

This protocol is based on the methods described by Andrade-Gordon et al. (1999).

Objective: To measure the effect of RWJ-56110 on intracellular calcium mobilization in response to PAR-1 activation.

Materials:

-

Cultured cells expressing PAR-1 (e.g., RASMC, HMVEC, HASMC)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Thrombin

-

This compound

-

Fluorometer

Procedure:

-

Cell Preparation and Dye Loading:

-

Culture cells to confluence in appropriate media.

-

Load the cells with Fura-2 AM (e.g., 2-5 μM) in the presence of Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the cell-loaded coverslips or plates in a fluorometer.

-

Establish a baseline fluorescence reading.

-

Add RWJ-56110 or vehicle and incubate for a short period (e.g., 1-2 minutes).

-

Stimulate the cells with thrombin (e.g., 10 nM).

-

Monitor the change in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

The ratio of fluorescence at 340/380 nm is used to calculate the intracellular calcium concentration.

-

The IC50 is determined from the concentration-response curve of RWJ-56110.

-

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This protocol is based on the methods described by Zania et al. (2006), who studied the anti-angiogenic effects of RWJ-56110.

Objective: To evaluate the in vivo anti-angiogenic activity of RWJ-56110.

Materials:

-

Fertilized chicken eggs

-

Thermostatically controlled incubator

-

Methylcellulose (B11928114) discs (or other suitable carriers)

-

This compound

-

Thrombin (as a pro-angiogenic stimulus, optional)

-

Stereomicroscope

Procedure:

-

Egg Preparation:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

-

Treatment Application:

-

Prepare methylcellulose discs containing RWJ-56110 at various concentrations. Discs with vehicle serve as a control. Thrombin can be included to stimulate angiogenesis.

-

On embryonic day 8, carefully place the discs on the CAM.

-

-

Observation and Analysis:

-

Reseal the window and continue incubation.

-

After a set period (e.g., 48-72 hours), examine the CAM under a stereomicroscope.

-

Quantify the degree of angiogenesis by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.

-

The inhibitory effect of RWJ-56110 is determined by comparing the vascular response in treated CAMs to control CAMs.

-

Selectivity Profile

RWJ-56110 exhibits high selectivity for PAR-1. Studies have shown that it has no effect on other members of the protease-activated receptor family, namely PAR-2, PAR-3, or PAR-4.[1] This selectivity makes it a valuable tool for specifically investigating the physiological and pathological roles of PAR-1.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of PAR-1. Its ability to inhibit thrombin-mediated platelet aggregation and cellular responses highlights its potential as a therapeutic agent in thrombotic disorders. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to utilize RWJ-56110 in their studies of PAR-1 signaling and function.

References

RWJ-56110 Dihydrochloride: A Technical Guide to its PAR-1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of RWJ-56110 dihydrochloride, a potent and selective antagonist of Protease-Activated Receptor 1 (PAR-1). This document provides a comprehensive overview of its mechanism of action, quantitative biological activity, and detailed protocols for key experimental assays.

Introduction

RWJ-56110 is a peptide-mimetic small molecule that acts as a direct inhibitor of PAR-1 activation and internalization.[1][2] It has been identified as a valuable research tool for investigating the physiological and pathological roles of PAR-1 and holds potential for therapeutic applications in thrombosis and other PAR-1 mediated diseases.[2] This guide serves as a technical resource for researchers utilizing RWJ-56110 in their studies.

Mechanism of Action

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.

RWJ-56110 exerts its antagonistic effect by interfering with the binding of this tethered ligand to the PAR-1 receptor, thereby blocking receptor activation and subsequent intracellular signaling cascades.[2] Notably, RWJ-56110 does not inhibit the initial proteolytic cleavage of the PAR-1 N-terminus by thrombin.[2]

Quantitative Data: Potency and Selectivity

RWJ-56110 demonstrates high potency for PAR-1 and remarkable selectivity over other members of the protease-activated receptor family.

Table 1: In Vitro Potency of RWJ-56110

| Assay Type | Agonist | Cell Type/System | IC50 (µM) | Reference |

| PAR-1 Binding | - | - | 0.44 | [1] |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [1] |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [1] |

| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [1] |

| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [1] |

| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [1] |

| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [1] |

Table 2: Selectivity Profile of RWJ-56110

| Receptor Target | Activity | Reference |

| PAR-1 | Antagonist | [1][2] |

| PAR-2 | No effect | [1][2] |

| PAR-3 | No effect | [1][2] |

| PAR-4 | No effect | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PAR-1 selectivity of RWJ-56110.

Thrombin-Induced Platelet Aggregation Assay

This assay measures the ability of RWJ-56110 to inhibit the aggregation of platelets in response to thrombin.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of RWJ-56110 or vehicle (DMSO) for 10 minutes at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1 U/mL).

-

Measurement: Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of RWJ-56110 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the RWJ-56110 concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay assesses the effect of RWJ-56110 on the increase in intracellular calcium concentration following PAR-1 activation.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of RWJ-56110 or vehicle for 15-30 minutes.

-

Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Inject a PAR-1 agonist (e.g., thrombin or SFLLRN) and immediately begin recording fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the baseline fluorescence and calculate the percentage of inhibition for each RWJ-56110 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

MAPK/ERK Activation Assay (Western Blot)

This assay determines the inhibitory effect of RWJ-56110 on the phosphorylation of MAP kinases, such as ERK1/2, downstream of PAR-1 activation.

References

Biological effects of RWJ-56110 dihydrochloride

An In-depth Technical Guide to the Biological Effects of RWJ-56110 Dihydrochloride (B599025)

Introduction

RWJ-56110 dihydrochloride is a potent and selective, peptide-mimetic small molecule inhibitor of Protease-Activated Receptor 1 (PAR-1).[1][2][3] Developed as a research tool, it has been instrumental in elucidating the roles of PAR-1 in various physiological and pathological processes, including thrombosis, inflammation, angiogenesis, and cancer.[2][4][5] This document provides a comprehensive overview of the biological effects of RWJ-56110, its mechanism of action, quantitative activity, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

RWJ-56110 functions as a competitive antagonist of the PAR-1 receptor.[6][7] PAR-1 is a G protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage of its N-terminal domain by proteases like thrombin.[1] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SFLLRN in humans) that binds to the receptor's second extracellular loop, initiating intracellular signaling.[8]

RWJ-56110 does not prevent the initial cleavage of the PAR-1 receptor by thrombin.[2][3][6] Instead, it directly interferes with the subsequent binding of the newly exposed tethered ligand to the receptor body, thereby blocking downstream signal transduction.[2][3] This mechanism effectively inhibits PAR-1 activation and internalization.[1][2][3] The compound is highly selective for PAR-1 and has been shown to have no effect on PAR-2, PAR-3, or PAR-4.[1][2][3][9][10][11][12]

Quantitative Biological Activity

RWJ-56110 demonstrates potent inhibitory activity across a range of cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Assay Type | Cell/System | Agonist | IC₅₀ Value (µM) | Reference |

| Receptor Binding | PAR-1 | - | 0.44 | [1][9][10][11] |

| Platelet Aggregation | Human Platelets | SFLLRN-NH₂ | 0.16 | [1][9][10][11] |

| Platelet Aggregation | Human Platelets | Thrombin | 0.34 | [1][9][10][11][13] |

| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 0.12 | [1][2] |

| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | Thrombin | 0.13 | [1] |

| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | Thrombin | 0.17 | [1] |

| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 3.5 | [1][2] |

| Endothelial Cell Growth | - | - | ~10 | [1] |

Core Biological Effects

Antiplatelet Activity

RWJ-56110 is a potent inhibitor of platelet aggregation induced by both the PAR-1 activating peptide SFLLRN-NH₂ and thrombin.[1][2] However, its efficacy against thrombin is dependent on the thrombin concentration. At low concentrations of thrombin, PAR-1 is the primary driver of platelet activation, and RWJ-56110 is highly effective. At high thrombin concentrations, the antagonist's effectiveness is reduced because thrombin can also activate human platelets via the PAR-4 receptor, for which RWJ-56110 is not an inhibitor.[2][3][6][7] In contrast, it fully blocks platelet activation by any concentration of SFLLRN-NH₂.[2][3]

Anti-Angiogenic and Pro-Apoptotic Effects

RWJ-56110 demonstrates significant anti-angiogenic properties, blocking the formation of new blood vessels in vivo.[1][3][10][11][14] This effect is linked to its ability to suppress endothelial cell growth and induce apoptosis.[1] The compound inhibits DNA synthesis in a dose-dependent manner in actively growing endothelial cells and can arrest the cell cycle.[1] Furthermore, RWJ-56110 has been shown to inhibit thrombin-induced activation of the Erk1/2 signaling pathway, a key cascade in cell proliferation and survival.[1]

Anti-Viral Activity

Recent studies have identified a role for PAR-1 in the pathogenesis of certain viral infections. In both in vitro and in vivo models, RWJ-56110 was shown to reduce the replication of respiratory syncytial virus (RSV) and human metapneumovirus (hMPV).[15][16] In mouse models, treatment with RWJ-56110 protected against weight loss and mortality associated with these infections, correlating with decreased viral load and lung inflammation.[15]

Experimental Protocols and Methodologies

The characterization of RWJ-56110 has involved several key experimental assays. The general methodologies are described below.

Platelet Aggregation Assay

-

Objective: To measure the ability of RWJ-56110 to inhibit platelet aggregation.

-

Methodology:

-

Human platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.

-

The PRP is pre-incubated with various concentrations of RWJ-56110 or a vehicle control.

-

Platelet aggregation is initiated by adding an agonist, typically thrombin (e.g., 0.5-10 nM) or SFLLRN-NH₂ (e.g., 1-10 µM).[1][2][17]

-

The change in light transmission through the platelet suspension is monitored over time using an aggregometer. Increased light transmission corresponds to platelet aggregation.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the concentration of RWJ-56110.

-

Calcium Mobilization Assay

-

Objective: To assess the effect of RWJ-56110 on agonist-induced intracellular calcium release, a key downstream event of PAR-1 activation.

-

Methodology:

-

Adherent cells (e.g., RASMC, HMVEC) are cultured and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][2][6]

-

Cells are pre-treated with various concentrations of RWJ-56110.

-

The cells are then stimulated with an agonist like thrombin.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

-

The inhibition of the calcium signal by RWJ-56110 is quantified to determine the IC₅₀.[2]

-

Cell Proliferation and DNA Synthesis Assays

-

Objective: To determine the antiproliferative effects of RWJ-56110.

-

Methodology (Thymidine Incorporation):

-

Endothelial or smooth muscle cells are seeded in multi-well plates.[1]

-

Cells are treated with RWJ-56110 at various concentrations (e.g., 0.1-10 µM) for a set period (e.g., 6 hours).[1]

-

³H-thymidine is added to the culture medium. As cells proliferate and synthesize new DNA, the radiolabeled thymidine (B127349) is incorporated.

-

After incubation, cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

A decrease in ³H-thymidine incorporation indicates inhibition of DNA synthesis and cell proliferation.[1]

-

Summary and Conclusion

This compound is a highly potent and selective peptide-mimetic antagonist of PAR-1. It effectively blocks PAR-1 signaling by preventing the interaction of the receptor's tethered ligand with its binding pocket.[2][3] Its biological activities are extensive, including robust antiplatelet, anti-angiogenic, pro-apoptotic, and anti-viral effects.[1][15] The differential inhibition observed between platelets and vascular cells at high thrombin concentrations underscores the role of PAR-4 as a secondary thrombin receptor on human platelets.[2][7] Due to its high selectivity and well-characterized in vitro and in vivo activities, RWJ-56110 remains an invaluable pharmacological tool for investigating the complex roles of PAR-1 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological characterization of a peptide-mimetic antagonist for a tethered-ligand receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RWJ 56110 | CAS:252889-88-6 | Selective PAR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. annualreviews.org [annualreviews.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Par2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. Xi'an ruixi Biological Technology Co [ruixibiotech.com]

- 12. pnas.org [pnas.org]

- 13. karger.com [karger.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Protease-activated receptor 1 inhibition protects mice against thrombin-dependent respiratory syncytial virus and human metapneumovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]

RWJ-56110 Dihydrochloride: A Technical Overview of a Preclinical PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide, small molecule antagonist of the Protease-Activated Receptor-1 (PAR-1). Developed as a peptidomimetic, it emerged from research programs aimed at identifying novel antiplatelet and antithrombotic agents. While demonstrating significant in vitro efficacy in inhibiting PAR-1 mediated signaling and platelet aggregation, its development was ultimately discontinued (B1498344) during preclinical evaluation due to a lack of convincing in vivo efficacy in animal models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RWJ-56110, summarizing the available quantitative data, outlining probable experimental methodologies, and visualizing key pathways and processes.

Introduction

Thrombin is a key serine protease in the coagulation cascade that also elicits a range of cellular responses by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs). PAR-1, the prototypical member of this family, is highly expressed on platelets and endothelial cells and plays a crucial role in thrombosis and hemostasis. Activation of PAR-1 by thrombin involves the cleavage of its N-terminal exodomain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This signaling cascade leads to platelet aggregation, secretion, and cellular proliferation.

The critical role of PAR-1 in thrombus formation made it an attractive target for the development of novel antithrombotic therapies with a potentially wider therapeutic window than traditional anticoagulants. RWJ-56110 was developed in this context as a selective antagonist designed to block the interaction of the tethered ligand with the receptor body, thereby preventing downstream signaling.

Discovery and Synthesis

RWJ-56110 was discovered through a de novo design approach aimed at creating small molecule mimetics of the PAR-1 tethered ligand sequence (SFLLRN). A solid-phase synthesis method for a library of indole-based peptide mimetics, including RWJ-56110, has been described.[1] This approach utilized a secondary amide linker and involved key steps such as stepwise reductive alkylation, urea (B33335) formation, and a Mannich reaction to generate a diverse set of compounds for screening.[1] While the precise, multi-step synthesis of RWJ-56110 is not detailed in publicly available literature, the general methodology for similar indazole-derived ureas has been published, suggesting a convergent solution-phase synthesis.

Mechanism of Action

RWJ-56110 acts as a direct, selective, and competitive antagonist of PAR-1. It functions by binding to the receptor and sterically hindering the intramolecular binding of the newly exposed tethered ligand following thrombin cleavage. This prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling. Importantly, RWJ-56110 does not inhibit the enzymatic activity of thrombin itself, nor does it affect the cleavage of the PAR-1 N-terminus. Its antagonistic activity is specific to PAR-1, with no significant effects on other Protease-Activated Receptors such as PAR-2, PAR-3, or PAR-4.[2]

Figure 1: Simplified signaling pathway of PAR-1 activation and inhibition by RWJ-56110.

Preclinical Pharmacology

The preclinical evaluation of RWJ-56110 focused on its in vitro and in vivo activity as a PAR-1 antagonist.

In Vitro Studies

RWJ-56110 demonstrated potent inhibition of PAR-1-mediated cellular responses in various in vitro assays.

Table 1: In Vitro Activity of RWJ-56110

| Assay | Cell Type/System | Agonist | IC50 (µM) | Reference |

| Calcium Mobilization | Human Vascular Cells | Thrombin | Fully Blocked | [2] |

| Calcium Mobilization | Human Platelets | TRAP-6 | Blocked | [2] |

| Platelet Aggregation | Human Platelets | Thrombin | Not specified | [2] |

TRAP-6 is a synthetic peptide that acts as a selective PAR-1 agonist.

In Vivo Studies

Despite its promising in vitro profile, the development of RWJ-56110 was halted due to poor efficacy in animal models. However, it was utilized as a tool compound in a preclinical model of colitis. In a study using an experimental model of colitis, RWJ-56110 was shown to markedly decrease the severity of the disease in mice, suggesting a potential role for PAR-1 in intestinal inflammation.[3] This finding highlights the utility of RWJ-56110 as a pharmacological probe to investigate the physiological and pathophysiological roles of PAR-1. A related compound, RWJ-58259, demonstrated antirestenotic activity in a rat balloon angioplasty model and antithrombotic activity in a cynomolgus monkey arterial injury model.[2]

Experimental Protocols (Probable Methodologies)

While specific, detailed protocols for the studies involving RWJ-56110 are not publicly available, the following represent standard methodologies for the assays conducted.

Platelet Aggregation Assay

-

Principle: Light transmission aggregometry is used to measure the change in turbidity of a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

-

Protocol Outline:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

-

Assay: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.

-

Inhibition: Various concentrations of RWJ-56110 or vehicle are pre-incubated with the PRP for a defined period.

-

Aggregation Induction: An agonist (e.g., thrombin or TRAP-6) is added to induce platelet aggregation.

-

Measurement: The change in light transmission is recorded over time. The extent of inhibition is calculated by comparing the aggregation in the presence of RWJ-56110 to the control.

-

Calcium Mobilization Assay

-

Principle: This assay measures the increase in intracellular calcium concentration following GPCR activation using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

Cell Culture: Human vascular cells or platelets are cultured and plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

-

Inhibition: The cells are pre-incubated with various concentrations of RWJ-56110 or vehicle.

-

Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or TRAP-6) is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is measured immediately using a fluorescence plate reader. The inhibition of the calcium response is calculated.

-

References

- 1. Thrombin receptor (PAR-1) antagonists. Solid-phase synthesis of indole-based peptide mimetics by anchoring to a secondary amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent peptide-mimetic antagonists for the human thrombin receptor, protease-activated receptor-1 (PAR-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Interface of RWJ-56110 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110, a potent and selective non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), represents a significant development in the study of thrombin-mediated cellular signaling. This technical guide provides a comprehensive overview of the chemical structure of its dihydrochloride (B599025) salt, alongside a compilation of its biological activity. Detailed methodologies for key experimental procedures, including solid-phase synthesis, PAR-1 binding assays, platelet aggregation studies, and cell proliferation assays, are presented to facilitate further research and development in this area.

Chemical Structure and Identification

RWJ-56110 is a synthetic, peptide-mimetic small molecule. The dihydrochloride salt enhances its solubility and stability for experimental use.

Table 1: Chemical Identifiers for RWJ-56110 Dihydrochloride

| Identifier | Value |

| IUPAC Name | (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[(1-[(2,6-dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indol-6-yl)carbamoyl]amino]-3-(3,4-difluorophenyl)propanamido]butanamide;dihydrochloride[1] |

| SMILES | Cl.Cl.NCC--INVALID-LINK--C(F)=C1)NC(=O)NC1=CC=C2C(CN3CCCC3)=CN(CC3=C(Cl)C=CC=C3Cl)C2=C1">C@HC(=O)NCC1=CC=CC=C1[1] |

| InChI Key | MGZSVSHDIOPSBO-ZEUUMAKDSA-N[1][2] |

| CAS Number | 2387505-58-8[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C41H45Cl4F2N7O3[1] |

| Molecular Weight | 863.65 g/mol [1][2] |

| Appearance | Solid Powder[1] |

| Solubility | Soluble in DMSO[1] |

Biological Activity

RWJ-56110 is a selective antagonist of PAR-1, a G protein-coupled receptor activated by thrombin. It effectively blocks thrombin-induced cellular responses.[2][3][4]

Table 3: In Vitro Biological Activity of RWJ-56110

| Assay | Agonist | Cell/System | IC50 Value |

| PAR-1 Binding | - | - | 0.44 µM[5][6] |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 µM[5] |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34 µM[5] |

| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 µM[1][5] |

| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 µM[1][5] |

| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 µM[1][5] |

| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 µM[5] |

Experimental Protocols

The following sections detail the generalized experimental procedures relevant to the synthesis and evaluation of RWJ-56110.

Synthesis of RWJ-56110 (Solid-Phase Peptide Synthesis)

RWJ-56110 was originally developed through the solid-phase parallel synthesis of chemical libraries to optimize a prototype molecule.[4] The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is a common method for creating peptide mimetics.

Experimental Workflow: Solid-Phase Synthesis

Caption: Generalized workflow for solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

PAR-1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the PAR-1 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the PAR-1 receptor (e.g., human platelets or transfected cell lines). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for PAR-1 (e.g., [³H]-ha-TRAP), and varying concentrations of the test compound (RWJ-56110). Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known PAR-1 ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist.

Experimental Workflow: Platelet Aggregation Assay

Caption: Workflow for a light transmission aggregometry-based platelet aggregation assay.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Assay Setup: Place a sample of PRP in a cuvette in a light transmission aggregometer. Add a stir bar and allow the sample to equilibrate to 37°C.

-

Incubation with Inhibitor: Add the desired concentration of RWJ-56110 or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Induction of Aggregation: Add a PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2, to induce platelet aggregation.

-

Measurement: Record the change in light transmittance through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: Determine the maximum aggregation for each sample. Calculate the percentage of inhibition of aggregation by RWJ-56110 compared to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Cell Proliferation Assay

This assay assesses the effect of RWJ-56110 on the proliferation of cells, such as vascular smooth muscle cells, in response to thrombin.

Experimental Workflow: Cell Proliferation Assay

Caption: General workflow for a colorimetric or fluorometric cell proliferation assay.

Protocol:

-

Cell Culture: Culture the desired cell type (e.g., rat aortic smooth muscle cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium and incubate for 24-48 hours.

-

Treatment: Treat the cells with various concentrations of RWJ-56110 or vehicle control for a short pre-incubation period. Then, stimulate the cells with thrombin to induce proliferation.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 24-48 hours).

-

Proliferation Measurement: Assess cell proliferation using a suitable method. For example:

-

MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

-

BrdU Assay: Add BrdU to the culture medium during the final hours of incubation. BrdU will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric or fluorometric reaction.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation by RWJ-56110 compared to the thrombin-stimulated control. Determine the IC50 value by testing a range of inhibitor concentrations.

Signaling Pathway

RWJ-56110 acts by competitively inhibiting the binding of the tethered ligand of PAR-1 to its binding pocket, which is exposed after thrombin cleavage of the receptor's N-terminus. This prevents the conformational changes in the receptor that are necessary to activate downstream G-protein signaling pathways.

Caption: Simplified signaling pathway of PAR-1 activation by thrombin and its inhibition by RWJ-56110.:** Simplified signaling pathway of PAR-1 activation by thrombin and its inhibition by RWJ-56110.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated receptor 1 (PAR1): a promising target for the treatment of glioblastoma? - Almeida - Translational Cancer Research [tcr.amegroups.org]

- 3. Thrombin receptor (PAR-1) antagonists. Solid-phase synthesis of indole-based peptide mimetics by anchoring to a secondary amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. potent fully human: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Efficacy of RWJ-56110 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of RWJ-56110 dihydrochloride, a potent and selective peptidomimetic antagonist of the Protease-Activated Receptor 1 (PAR-1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Core Efficacy Data of RWJ-56110

The inhibitory activity of RWJ-56110 has been characterized across various in vitro functional assays, demonstrating its potent and selective antagonism of PAR-1. The following tables summarize the key quantitative data from these studies.

Table 1: Inhibitory Activity of RWJ-56110 on PAR-1 Activation and Platelet Aggregation

| Parameter | Agonist | Assay System | IC50 Value (µM) |

| PAR-1 Binding | - | Not Specified | 0.44[1] |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16[1] |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34[1] |

Table 2: Inhibitory Effects of RWJ-56110 on Cellular Proliferation and Signaling

| Parameter | Cell Type | IC50 Value (µM) |

| RASMC Proliferation | Rat Aortic Smooth Muscle Cells | 3.5[1] |

| Calcium Mobilization | Rat Aortic Smooth Muscle Cells | 0.12[1] |

| Calcium Mobilization | Human Microvascular Endothelial Cells | 0.13[1] |

| Calcium Mobilization | Human Aortic Smooth Muscle Cells | 0.17[1] |

Key In Vitro Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the in vitro activity of RWJ-56110 are provided below.

Thrombin-Induced Platelet Aggregation Assay

This assay evaluates the ability of RWJ-56110 to inhibit platelet aggregation initiated by the PAR-1 agonist, thrombin.

a. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

b. Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a sample of the PRP in an aggregometer cuvette with a stir bar.

-

Add varying concentrations of RWJ-56110 or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Monitor the change in light transmittance through the PRP suspension over time. Increased aggregation leads to higher light transmittance.

-

Calculate the percentage of inhibition of aggregation for each concentration of RWJ-56110 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of RWJ-56110.

Western Blot Analysis of PAR-1 Signaling in Podocytes

This method is used to assess the effect of RWJ-56110 on the phosphorylation of downstream signaling proteins following PAR-1 activation in podocytes.

a. Cell Culture and Treatment:

-

Culture human podocytes in appropriate media and conditions until they reach a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of RWJ-56110 or vehicle for a defined period.

-

Stimulate the cells with a PAR-1 agonist (e.g., thrombin or SFLLRN-NH2) for a short duration (e.g., 5-30 minutes).

b. Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-JNK, phospho-VASP, phospho-ATF-2, phospho-c-Jun, phospho-SMAD2, phospho-SMAD3) and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.

Wound Healing (Scratch) Assay for Podocyte Migration

This assay is employed to evaluate the impact of RWJ-56110 on the migratory capacity of podocytes.

a. Cell Seeding and Monolayer Formation:

-

Seed podocytes in a multi-well plate and culture them until they form a confluent monolayer.

b. Creating the "Wound":

-

Using a sterile pipette tip (e.g., p200), create a uniform scratch or "wound" through the center of the cell monolayer in each well.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

c. Treatment and Imaging:

-

Replace the PBS with fresh culture medium containing different concentrations of RWJ-56110 or a vehicle control.

-

Capture images of the wound area at time zero (T=0) using a phase-contrast microscope.

-

Incubate the plate under standard cell culture conditions.

-

Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours) over the course of the experiment.

d. Data Analysis:

-

Measure the width or area of the wound at each time point for all treatment conditions.

-

Calculate the rate of wound closure or the percentage of wound healing for each condition.

-

Compare the migration rates between RWJ-56110-treated and control groups to determine the inhibitory effect on cell migration.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the in vitro studies of RWJ-56110.

Caption: PAR-1 signaling pathway inhibited by RWJ-56110.

Caption: Experimental workflow for platelet aggregation assay.

Caption: Workflow for the wound healing (scratch) assay.

References

RWJ-56110 Dihydrochloride: A Technical Guide to a Selective PAR-1 Antagonist and its Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 is a potent and selective peptidomimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor that plays a critical role in thrombosis, inflammation, and cellular proliferation. By inhibiting PAR-1 activation, RWJ-56110 effectively blocks thrombin-mediated signaling cascades, demonstrating potential therapeutic applications in cardiovascular diseases and fibrotic conditions. This guide provides an in-depth overview of RWJ-56110, detailing its mechanism of action, its effects on key downstream signaling pathways, quantitative measures of its activity, and relevant experimental protocols for its study.

Introduction to RWJ-56110

RWJ-56110 is a selective, peptide-mimetic inhibitor that targets Protease-Activated Receptor 1 (PAR-1).[1] It shows no significant activity at other protease-activated receptors like PAR-2, PAR-3, or PAR-4, making it a specific tool for investigating PAR-1 mediated processes.[1][2] PAR-1 is a unique receptor activated by the proteolytic cleavage of its N-terminus by proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] RWJ-56110 functions by preventing this activation and subsequent signal transduction.[1] Its utility has been demonstrated in various preclinical models, where it inhibits platelet aggregation, smooth muscle cell proliferation, and angiogenesis.[1][3]

Mechanism of Action and Downstream Signaling

The primary mechanism of RWJ-56110 is the competitive antagonism of PAR-1.[4] Activation of PAR-1 by thrombin leads to the coupling of several heterotrimeric G proteins, including Gαq, Gα12/13, and Gαi, which trigger distinct downstream signaling cascades.[3] RWJ-56110 blocks the initiation of these pathways.

PAR-1 G Protein-Coupled Signaling

Upon activation, PAR-1 initiates signaling through multiple G protein families:

-

Gαq Pathway: This pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to events like platelet granule secretion.[3]

-

Gα12/13 Pathway: This coupling activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-kinase (ROCK), leading to cytoskeletal reorganization, stress fiber formation, and changes in cell shape and motility.[3]

-

Gαi Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

Inhibition of Pro-Fibrotic and Stress Signaling

Research has demonstrated that PAR-1 activation contributes to pro-fibrotic signaling. Pre-treatment with RWJ-56110 has been shown to significantly inhibit the phosphorylation of key downstream effectors involved in stress and fibrosis, including c-Jun N-terminal kinase (JNK), activating transcription factor 2 (ATF-2), c-Jun, SMAD2, and SMAD3. This positions RWJ-56110 as a tool to investigate and potentially counteract pathological fibrotic processes.

Quantitative Data

The potency and selectivity of RWJ-56110 have been quantified across various functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in different biological contexts.

| Assay Type | Agonist / Cell Type | IC50 Value (µM) | Reference |

| Binding Affinity | PAR-1 | 0.44 | [1] |

| Platelet Aggregation | SFLLRN-NH₂ (PAR-1 Agonist) | 0.16 | [1] |

| Platelet Aggregation | Thrombin | 0.34 | [1] |

| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [1] |

| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [1] |

| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [1] |

| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [1] |

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the effects of PAR-1 antagonists like RWJ-56110. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for Phosphorylated Signaling Proteins (p-JNK, p-SMAD3)

This protocol allows for the semi-quantitative analysis of protein phosphorylation state, providing a direct measure of signaling pathway activation.

Methodology:

-

Cell Lysis and Protein Quantification: After treatment with RWJ-56110 and/or a PAR-1 agonist, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. The total protein concentration of the resulting lysates is determined using a standard method like the BCA assay.[5]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.[5]

-

Blocking and Antibody Incubation: The membrane is blocked for one hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK or anti-phospho-SMAD3).[5][6]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) or the total protein level of the target.[5]

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward method to study the effects of compounds on collective cell migration, a process often influenced by PAR-1 signaling.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[7]

-

Creating the "Wound": Once a confluent monolayer has formed, use a sterile pipette tip (p200 or p10) to create a straight scratch or "wound" through the center of the monolayer.[7]

-

Washing and Treatment: Gently wash the wells with PBS or culture medium to remove dislodged cells and debris. Replace with fresh medium containing the desired concentration of RWJ-56110, a PAR-1 agonist, or vehicle control.[8]

-

Imaging and Analysis: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.[9] The rate of wound closure is quantified by measuring the change in the cell-free area over time. This allows for a comparison of cell migration rates between different treatment conditions.[9]

Conclusion

RWJ-56110 dihydrochloride (B599025) is a valuable research tool for elucidating the complex roles of PAR-1 in physiology and disease. Its high selectivity and characterized potency make it suitable for in vitro and in vivo studies aimed at understanding the downstream consequences of PAR-1 antagonism. The inhibition of key signaling nodes like JNK and SMAD3 highlights its potential relevance for developing therapies targeting fibrotic and inflammatory conditions. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the study of PAR-1 signaling and the development of related therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RWJ 56110 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. clyte.tech [clyte.tech]

- 8. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 9. ibidi.com [ibidi.com]

Preclinical Profile of RWJ-56110: A Potent and Selective PAR-1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RWJ-56110 is a synthetic, peptide-mimetic small molecule that has been identified as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1).[1][2][3][4] Initial conflicting reports identifying it as a PAR-2 inhibitor have been superseded by definitive studies characterizing its activity at PAR-1. This document provides a comprehensive overview of the preclinical data available for RWJ-56110 dihydrochloride, including its mechanism of action, quantitative biological activity, and relevant experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development exploring the therapeutic potential of PAR-1 antagonism.

Introduction to RWJ-56110

Developed as part of a program to create peptide-mimetic antagonists for tethered-ligand receptors, RWJ-56110 emerged from the optimization of a prototype molecule, RWJ-53052.[1][4] The design strategy was based on mimicking the spatial relationships of the functional groups of the PAR-1 agonist peptide epitope, SFLLRN.[1][4] RWJ-56110 is a selective PAR-1 antagonist with no reported agonist activity or inhibitory effects on the activating protease, thrombin.[1][3][4] Furthermore, it demonstrates selectivity for PAR-1 over other members of the protease-activated receptor family, namely PAR-2, PAR-3, and PAR-4.[2][3][5]

Quantitative Biological Data

The following table summarizes the reported in vitro potency of RWJ-56110 in various functional assays. These data highlight its sub-micromolar activity in inhibiting PAR-1 mediated cellular responses.

| Assay Type | Agonist | Cell/System Type | IC50 (µM) | Reference |

| PAR-1 Binding | - | 0.44 | [2] | |

| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [2] |

| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [2] |

| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [2] |

| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [2] |

| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [2] |

| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [2] |

Mechanism of Action

RWJ-56110 functions as a direct inhibitor of PAR-1 activation and internalization.[3][6] It is understood to interfere with the binding of the tethered ligand to its receptor, thereby blocking downstream signaling cascades.[6] Studies have shown that at high concentrations of the PAR-1 activating peptide (TRAP-6 or SFLLRN-NH2), RWJ-56110 can fully block activation responses in both human vascular cells and platelets.[3][6] However, when thrombin is used as the agonist at high concentrations, RWJ-56110 fully inhibits responses in vascular cells but not in human platelets.[3][6][7] This is attributed to the fact that thrombin can also activate platelets through PAR-4, a pathway that is not inhibited by RWJ-56110.[6][7]

Key Experimental Protocols

While the primary literature does not provide exhaustive step-by-step protocols, the following methodologies are standard for the assays used to characterize RWJ-56110.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the clumping of platelets induced by an agonist.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.[8][9]

-

Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation).[8][10]

-

Inhibition Assay: PRP is pre-incubated with various concentrations of RWJ-56110 or vehicle control for a specified time.[8]

-

Agonist Addition: An agonist, such as SFLLRN-NH2 or thrombin, is added to the PRP to induce aggregation. The change in light transmission is recorded over time as platelets aggregate.[8][11]

-

Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of RWJ-56110 to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

Calcium Mobilization Assay

This assay measures the inhibition of intracellular calcium release, a key downstream event of PAR-1 activation.

-

Cell Culture: Adherent cells, such as smooth muscle cells or endothelial cells, are cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are then incubated with various concentrations of RWJ-56110 or a vehicle control.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader. An agonist (e.g., thrombin) is added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The inhibitory effect of RWJ-56110 is determined by quantifying the reduction in the agonist-induced calcium peak. The IC50 value is calculated from the resulting dose-response curve.

Visualizing the Molecular and Experimental Context

To better understand the preclinical profile of RWJ-56110, the following diagrams illustrate its mechanism of action and the workflow for its in vitro evaluation.

Conclusion

RWJ-56110 is a well-characterized preclinical tool compound for studying the role of PAR-1 in various physiological and pathological processes. Its nature as a potent, selective, and direct-acting PAR-1 antagonist makes it a valuable pharmacological probe. The sub-micromolar IC50 values in platelet aggregation and cellular signaling assays underscore its potential as a lead compound for the development of novel anti-thrombotic or anti-proliferative therapies. Further in vivo studies would be necessary to fully elucidate its therapeutic potential, especially considering early reports of poor efficacy of similar peptidomimetic strategies in animal models. This guide provides a foundational understanding of the preclinical characteristics of RWJ-56110 for researchers interested in the antagonism of PAR-1.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RWJ 56110 | CAS:252889-88-6 | Selective PAR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. amsbio.com [amsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

RWJ-56110 Dihydrochloride: A Technical Guide to its Effects on Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-56110 dihydrochloride (B599025) is a potent and selective, non-peptide mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombosis and other cellular processes. This technical guide provides an in-depth overview of the effects of RWJ-56110 on various cellular functions, including platelet aggregation, intracellular calcium mobilization, and podocyte motility. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction